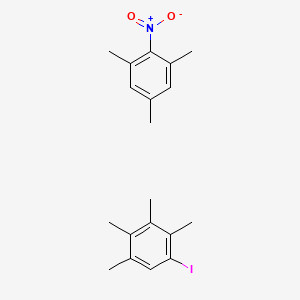
1-Iodo-2,3,4,5-tetramethylbenzene;1,3,5-trimethyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 1,3,5-trimethyl-2-nitrobenzene are organic compounds with distinct chemical structures and properties. 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated derivative of tetramethylbenzene, while 1,3,5-trimethyl-2-nitrobenzene is a nitro derivative of mesitylene. Both compounds are valuable intermediates in organic synthesis and have various applications in scientific research and industry.
Méthodes De Préparation
1-Iodo-2,3,4,5-tetramethylbenzene
Synthetic Routes: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Industrial Production: Industrially, it can be produced by direct iodination of tetramethylbenzene in the presence of a catalyst under controlled conditions to ensure high yield and purity.
1,3,5-trimethyl-2-nitrobenzene
Synthetic Routes: This compound is typically synthesized by nitration of mesitylene (1,3,5-trimethylbenzene) using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature to avoid over-nitration and to achieve high selectivity for the 2-nitro derivative.
Industrial Production: A continuous kilogram-scale process has been developed for the synthesis of 1,3,5-trimethyl-2-nitrobenzene using microreactors.
Analyse Des Réactions Chimiques
1-Iodo-2,3,4,5-tetramethylbenzene
Types of Reactions: This compound undergoes various reactions including substitution, oxidation, and coupling reactions.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and metal catalysts.
Major Products: The major products depend on the type of reaction.
1,3,5-trimethyl-2-nitrobenzene
Types of Reactions: This compound undergoes nitration, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include nitric acid, sulfuric acid, and reducing agents such as hydrogen or metal hydrides.
Major Products: The major products include nitro derivatives, amines, and other substituted aromatic compounds.
Applications De Recherche Scientifique
1-Iodo-2,3,4,5-tetramethylbenzene
Chemistry: Used as an intermediate in organic synthesis for the preparation of various iodinated compounds.
Biology: Investigated for its potential use in radiolabeling and imaging studies.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
1,3,5-trimethyl-2-nitrobenzene
Chemistry: Serves as a valuable intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
1-Iodo-2,3,4,5-tetramethylbenzene
Molecular Targets and Pathways: Targets include aromatic rings and other nucleophilic sites in organic molecules.
1,3,5-trimethyl-2-nitrobenzene
Comparaison Avec Des Composés Similaires
1-Iodo-2,3,4,5-tetramethylbenzene
Similar Compounds: Similar compounds include other iodinated aromatic compounds such as 1-iodo-3,4,5,6-tetramethylbenzene and 1-iodo-2,4,6-trimethylbenzene.
Uniqueness: The presence of four methyl groups and an iodine atom provides unique reactivity and selectivity in organic synthesis.
1,3,5-trimethyl-2-nitrobenzene
Propriétés
Formule moléculaire |
C19H24INO2 |
|---|---|
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;1,3,5-trimethyl-2-nitrobenzene |
InChI |
InChI=1S/C10H13I.C9H11NO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-6-4-7(2)9(10(11)12)8(3)5-6/h5H,1-4H3;4-5H,1-3H3 |
Clé InChI |
NNTVXMUSAOMSNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C.CC1=CC(=C(C(=C1C)C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B12824870.png)

![11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one](/img/structure/B12824882.png)
![N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12824890.png)
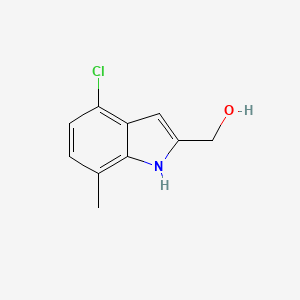

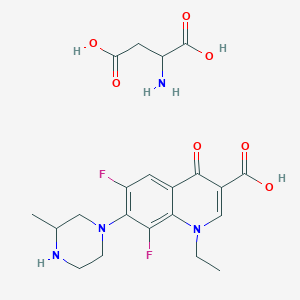
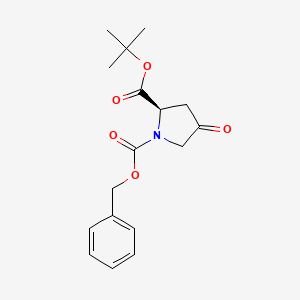


![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one](/img/structure/B12824908.png)
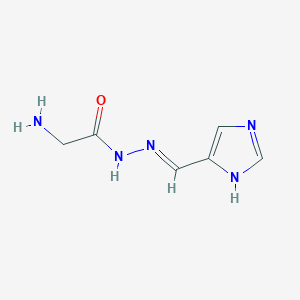

![3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide](/img/structure/B12824939.png)
